Muscarinic M1/M2 Selectivity Advantage
Data from ChEMBL and BindingDB curations for structurally related piperidine-benzamide ligands indicate that minor alterations in the aryl substitution pattern—such as replacing the 2-chlorobenzamide with a 2,2-diphenylacetamide-like moiety—can produce an ~8.8-fold selectivity window for the M1 receptor (Ki = 156 nM in bovine striatum using [³H]pirenzepine displacement) over the M2 receptor (Ki = 1,370 nM in rat myocardium using [³H]QNB displacement) . For the 2-chloro-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}benzamide chemotype, the electron-withdrawing ortho-chloro substituent is hypothesized to similarly bias binding toward M1 over M2, although direct experimental confirmation is lacking. In contrast, the 2-methylsulfanyl (CAS 1235287-90-7) and 2-trifluoromethyl (N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide) analogs are expected to exhibit markedly different M1/M2 selectivity profiles due to the altered electronic and steric properties of their ortho substituents .
| Evidence Dimension | Muscarinic Acetylcholine Receptor Subtype Selectivity (M1 vs M2) |
|---|---|
| Target Compound Data | Ki(M1) = Not experimentally determined for this exact compound; Ki(M2) = Not experimentally determined |
| Comparator Or Baseline | Piperidine-benzamide analog (BDBM50405719/CHEMBL2114395): Ki(M1) = 156 nM; Ki(M2) = 1,370 nM (M1/M2 selectivity ratio ≈ 8.8) |
| Quantified Difference | Not calculable for target compound; class-level selectivity trend inferred from structural SAR |
| Conditions | M1: [³H]pirenzepine displacement in bovine striatum; M2: [³H]QNB displacement in rat myocardium (BindingDB curated data) |
Why This Matters
For neuroscience programs targeting muscarinic receptors, the predicted M1-preferring profile, if experimentally confirmed, would make the 2-chloro variant more suitable for cognitive disorder models requiring reduced peripheral M2-mediated cardiovascular liability, compared to the uncharacterized 2-methylsulfanyl or 2-trifluoromethyl analogs.
- [1] BindingDB. BDBM50405719 (CHEMBL2114395). Affinity Data: Ki(M1) = 156 nM, Ki(M2) = 1.37E+3 nM. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50405719 (accessed 2026-04-30). View Source
